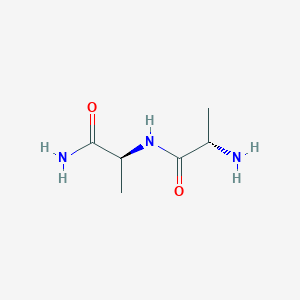
Alanyl-l-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-l-alaninamide is a dipeptide compound composed of two alanine molecules joined by a peptide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alanyl-l-alaninamide typically involves the coupling of two alanine molecules. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the synthesis can start with the protection of the amino group of one alanine molecule using a tert-butyloxycarbonyl (Boc) group. The protected alanine is then coupled with another alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting group is removed to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods. One such method involves the use of α-amino acid ester acyltransferase, which catalyzes the reaction between L-alanine methyl ester hydrochloride and L-glutamine to produce this compound. This method is highly efficient, simple, low-cost, and environmentally friendly, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Alanyl-l-alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo compounds, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
Alanyl-l-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its role in protein synthesis and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and hydrogels
Mecanismo De Acción
The mechanism of action of alanyl-l-alaninamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of chymotrypsin-like elastase family member 1, which is involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglycyl-l-alaninamide: Another dipeptide with similar structural features but different functional groups.
N-Acetyl-l-alanyl-l-alaninamide: Similar to alanyl-l-alaninamide but with an acetyl group attached to the amino terminus.
Uniqueness
This compound is unique due to its specific peptide bond formation and the absence of additional functional groups, making it a simpler model compound for studying peptide interactions and conformations compared to its acetylated counterparts .
Propiedades
Número CAS |
24326-08-7 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C6H13N3O2/c1-3(7)6(11)9-4(2)5(8)10/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11)/t3-,4-/m0/s1 |
Clave InChI |
DFQJATWYPJPAEU-IMJSIDKUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


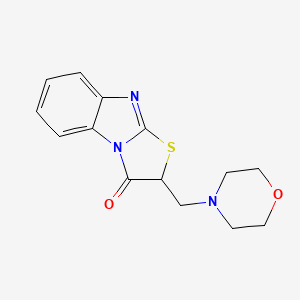

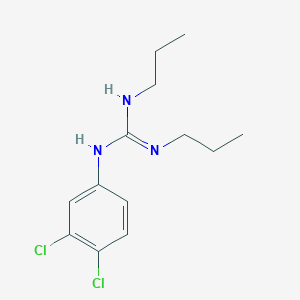

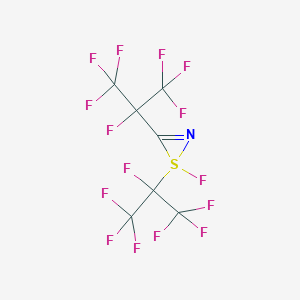
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
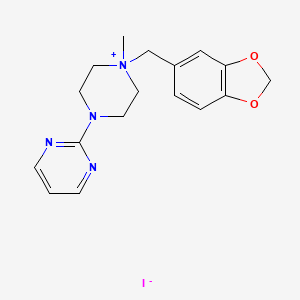

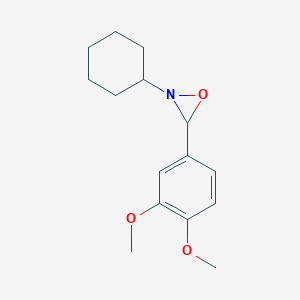
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
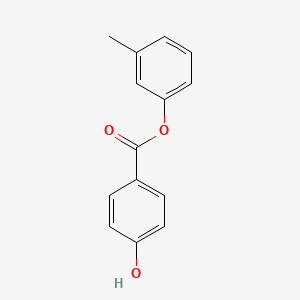
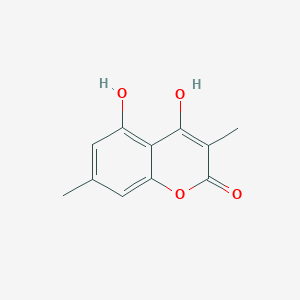
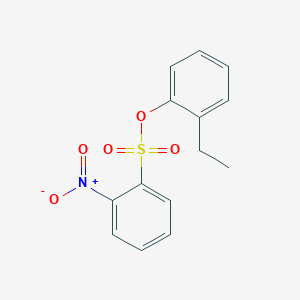
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
